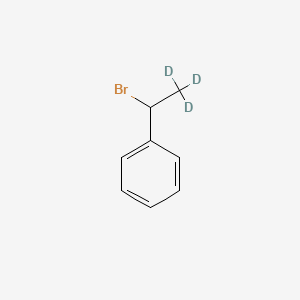

(1-Bromoethyl-2,2,2-D3)benzene

Descripción general

Descripción

(1-Bromoethyl-2,2,2-D3)benzene is a deuterated derivative of 1-bromoethylbenzene. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, making it useful in various scientific research applications. It is a colorless liquid with a sweet odor and is commonly used in medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromoethyl-2,2,2-D3)benzene typically involves the bromination of ethylbenzene. The process begins with the deuteration of ethylbenzene to produce (2,2,2-D3)ethylbenzene. This intermediate is then subjected to bromination using bromine in the presence of a catalyst such as iron bromide (FeBr3) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated compounds in industrial applications often requires specialized equipment and handling procedures to maintain the integrity of the deuterium atoms .

Análisis De Reacciones Químicas

Types of Reactions

(1-Bromoethyl-2,2,2-D3)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can convert the bromo group to a hydrogen atom, yielding ethylbenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Major products are alcohols or ketones.

Reduction: The primary product is ethylbenzene.

Aplicaciones Científicas De Investigación

(1-Bromoethyl-2,2,2-D3)benzene is widely used in scientific research due to its unique properties:

Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms.

Biology: The compound is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.

Medicine: It is employed in the synthesis of pharmaceuticals where deuterium labeling is required to study drug metabolism and pharmacokinetics.

Industry: The compound is used in the production of specialty chemicals and materials where isotopic labeling is necessary.

Mecanismo De Acción

The mechanism of action of (1-Bromoethyl-2,2,2-D3)benzene primarily involves electrophilic aromatic substitution reactions. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies. The bromine atom acts as an electrophile, facilitating various substitution reactions on the benzene ring. The presence of deuterium atoms also allows for the study of kinetic isotope effects, providing insights into reaction pathways and mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromoethylbenzene: The non-deuterated analog of (1-Bromoethyl-2,2,2-D3)benzene.

2-Bromoethylbenzene: A positional isomer with the bromine atom on the second carbon of the ethyl group.

Phenethyl bromide: Another brominated benzene derivative with the bromine atom on the ethyl side chain.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed mechanistic and kinetic studies. The deuterium labeling also makes it valuable in NMR spectroscopy and metabolic studies, distinguishing it from its non-deuterated counterparts .

Actividad Biológica

(1-Bromoethyl-2,2,2-D3)benzene, also known as deuterated 1-bromoethylbenzene, is a compound that has garnered interest in medicinal chemistry and pharmacology due to its unique isotopic labeling and potential biological applications. This article explores its biological activity, focusing on its pharmacokinetic properties, receptor interactions, and implications for drug development.

- Molecular Formula : CHBrD

- Molecular Weight : 188.079 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 203.0 °C at 760 mmHg

The deuterium substitution in this compound is significant as it can influence the compound's metabolic stability and pharmacokinetics. Deuteration often leads to slower metabolic rates due to the stronger C-D bond compared to C-H bonds, potentially enhancing the compound's therapeutic profile .

Pharmacokinetics

Research indicates that deuterated compounds can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. The incorporation of deuterium in this compound may enhance its half-life and bioavailability, making it a valuable candidate in drug development . A study highlighted the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, suggesting that such modifications can lead to improved drug performance .

Case Studies

- Impact on Drug Development : A study examined the effects of deuterated compounds on drug metabolism and efficacy. It was found that deuterated analogs of common pharmaceuticals demonstrated improved metabolic stability and reduced side effects in preclinical models .

- Antimicrobial Activity : While direct studies on this compound are sparse, related compounds have shown antimicrobial properties against various bacterial strains. For example, halido-silver(I) complexes demonstrated activity against resistant strains like Staphylococcus aureus . This suggests that similar structural compounds may possess noteworthy biological activities.

Data Table: Comparison of Biological Activities

| Compound | Binding Affinity (K, nM) | pK | Log P |

|---|---|---|---|

| 1-Bromoethylbenzene | TBD | TBD | TBD |

| 5-HT1A Agonist | 24.7 ± 3.6 | 7.21 | 4.42 |

| THP derivative | 6.1 ± 0.9 | 8.06 | 4.95 |

Note: TBD indicates that specific values for this compound are not yet determined.

Propiedades

IUPAC Name |

(1-bromo-2,2,2-trideuterioethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRUGYDDEMGVDY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.